molecular formula C6H3ClN2O2S B6146593 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1557475-82-7

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B6146593
CAS No.: 1557475-82-7
M. Wt: 202.62 g/mol
InChI Key: CVBJZSGXEFKQNP-UHFFFAOYSA-N
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Description

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Chemical Reactions Analysis

Types of Reactions

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Mechanism of Action

The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is unique due to its specific structure, which combines the properties of both imidazole and thiazole rings. This structural combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

1557475-82-7

Molecular Formula

C6H3ClN2O2S

Molecular Weight

202.62 g/mol

IUPAC Name

5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)8-6-9(4)1-2-12-6/h1-2H,(H,10,11)

InChI Key

CVBJZSGXEFKQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)Cl)C(=O)O

Purity

95

Origin of Product

United States

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